molecular formula C18H25NO5 B12075173 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid

Katalognummer: B12075173
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: UQERZNKXURLELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and transcription factor modulators. The compound features a tert-butoxycarbonyl (Boc)-protected piperidine ring attached to a 4-methoxybenzoic acid scaffold. Its synthesis involves coupling 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid with methyl 3-amino-4-methoxybenzoate, followed by hydrolysis to yield the free carboxylic acid (purity: 99%) . The Boc group enhances solubility and stability during synthetic steps, while the methoxy substituent influences electronic properties and binding affinity in biological systems .

Eigenschaften

Molekularformel

C18H25NO5

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-methoxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)14-11-13(16(20)21)5-6-15(14)23-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21)

InChI-Schlüssel

UQERZNKXURLELP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

Patent EP3784655B1 details the use of Suzuki coupling to attach boronic ester-functionalized piperidines to halogenated benzoic acids:

  • Representative Procedure :

    • React 3-bromo-4-methoxybenzoic acid with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

    • Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours.

    • Acidify with HCl and purify via recrystallization (yield: 75–85%).

This method is favored for its tolerance of functional groups and scalability.

Lithiation and Carbon Dioxide Trapping

For direct carboxylation, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate undergoes lithiation followed by CO₂ quenching:

  • Key Steps :

    • Treat the bromo intermediate with n-BuLi (1.3 eq) in THF at −78°C.

    • Bubble CO₂ through the solution, then warm to room temperature.

    • Acidify to pH 1–2 and extract with ethyl acetate (yield: 65–70%).

This approach avoids pre-functionalized benzoic acids but requires stringent anhydrous conditions.

Functional Group Interconversion

Methoxy Group Introduction

The 4-methoxy group is typically installed early via nucleophilic substitution or methylation:

  • Methylation of Phenols :

    • React 3-(piperidin-4-yl)-4-hydroxybenzoic acid with methyl iodide (2.0 eq) and K₂CO₃ in DMF.

    • Stir at 60°C for 6 hours (yield: 90–95%).

One-Pot Tandem Reactions

Recent advancements emphasize tandem reactions to reduce purification steps. For instance, WO2021074138A1 describes a one-pot Curtius rearrangement/Boc protection sequence:

  • Convert 3-nitro-4-methoxybenzoic acid to the acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrange to the isocyanate intermediate in toluene/t-BuOH.

  • Trap with Boc-protected piperidine (yield: 60–70%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitationsSource
Suzuki Coupling75–85High regioselectivity, scalableRequires Pd catalyst
Lithiation/CO₂65–70Direct carboxylationSensitive to moisture
Tandem Curtius/Boc60–70Fewer isolation stepsModerate yield
Methylation of Phenol90–95Simple conditionsRequires pre-formed phenol derivative

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) optimizes solvent use and catalyst recovery:

  • Continuous Flow Reactors : Reduce reaction times for Boc protection (2 hours vs. 18 hours batch).

  • Crystallization-Driven Purification : Replace chromatography with pH-controlled recrystallization (cost reduction by 40%) .

Analyse Chemischer Reaktionen

    Reactions: The compound can undergo various reactions, including esterification, amidation, and cyclization.

    Common Reagents and Conditions: Reagents like and are commonly used for esterification.

    Major Products: The major product is the target compound itself, which serves as a versatile linker in PROTACs.

  • Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in the development of:

    • Antidepressants : Modifications of this compound have been explored for their potential antidepressant effects, with studies indicating activity on serotonin receptors.
    • Anticancer agents : The compound's structure allows for modifications that enhance cytotoxicity against cancer cells, making it a candidate for targeted drug design.

    Polymer Chemistry

    The compound is utilized as a monomer in the synthesis of polymers with specific properties, such as:

    • Biodegradable polymers : By incorporating this compound into polymer chains, researchers have developed materials that degrade under physiological conditions, which is crucial for applications in drug delivery systems.
    • Smart materials : The functional groups present allow for the creation of responsive materials that change properties under external stimuli (e.g., temperature or pH).

    Case Study 1: Synthesis of Antidepressant Derivatives

    A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antidepressant compounds derived from this compound. The derivatives were tested for their binding affinity to serotonin receptors, showing promising results that could lead to new therapeutic options for depression treatment.

    Case Study 2: Development of Biodegradable Polymers

    Research conducted at a leading university focused on using this compound as a building block for biodegradable polyesters. The resulting polymers exhibited excellent mechanical properties and controlled degradation rates, making them suitable for medical applications such as sutures and drug delivery vehicles.

    Wirkmechanismus

    • The compound facilitates targeted protein degradation by linking the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
    • Molecular targets and specific pathways depend on the PROTAC design and the protein of interest.
  • Vergleich Mit ähnlichen Verbindungen

    Table 1: Structural Features of Key Analogues

    Compound Name Core Structure Substituents Key Differences Biological Relevance
    3-(1-Boc-4-piperidyloxy)benzoic acid () Piperidine-Boc + benzoic acid Phenoxy linker at C3 Oxygen linker instead of direct C-C bond Altered steric hindrance and hydrogen-bonding potential
    3-((1-Boc-piperidin-4-yl)methyl)benzoic acid (QD-1763) () Piperidine-Boc + benzoic acid Methyl spacer between piperidine and aromatic ring Increased flexibility; reduced planarity Potential for improved membrane permeability
    2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid () Difluorinated piperidine-Boc + acetic acid Fluorine substituents; acetic acid chain Enhanced metabolic stability due to fluorine; shorter acid chain Applications in protease inhibition
    3-[4-(Boc)piperazin-1-yl]benzoic acid () Piperazine-Boc + benzoic acid Piperazine ring (two nitrogens) Increased basicity; altered pharmacophore geometry Targets GPCRs and kinase pathways

    Physicochemical Properties

    Table 2: Physicochemical Data

    Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity
    Target Compound 307.35 (calculated) Not reported Not reported 99%
    3-(1-Boc-piperidin-4-yl)propanoic acid () 257.33 386.4 1.1 95%
    2-(1-Boc-piperidin-4-yl)benzoic acid () 305.37 Not reported Not reported Not reported
    4-(4-Boc-piperazin-1-yl)benzoic acid () 320.37 Not reported Not reported Not reported
    • Key Observations: The target compound’s 4-methoxy group increases hydrophobicity compared to non-methoxy analogues (e.g., 3-(1-Boc-piperidin-4-yl)propanoic acid) . Piperazine-containing analogues () exhibit higher molecular weights and basicity due to the additional nitrogen atom .

    Research Findings and Trends

    • Synthetic Accessibility : The target compound’s synthesis achieves higher purity (99%) compared to analogues like QD-1763 (95%) due to optimized hydrolysis and coupling protocols .
    • Fluorinated Analogues () : Fluorine substitution improves metabolic stability but reduces solubility, limiting in vivo applications .
    • Piperazine vs. Piperidine Scaffolds : Piperazine derivatives () show broader kinase inhibition but lower HDAC specificity compared to piperidine-based compounds .

    Biologische Aktivität

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    The compound's chemical structure can be represented as follows:

    • Chemical Formula : C14H23NO4
    • CAS Number : 156185-63-6
    • Molecular Weight : 271.34 g/mol

    The presence of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protecting group in organic synthesis, while the piperidine moiety contributes to the compound's biological activity.

    Biological Activity Overview

    Research has indicated that compounds similar to this compound exhibit various biological activities, including:

    • Anticancer Activity : Studies have shown that piperidine derivatives can inhibit tumor growth and reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. For instance, one study demonstrated that a related compound could stimulate ATPase activity in P-gp, enhancing drug accumulation in resistant cells .
    • Antibacterial Properties : The compound's structural analogs have been evaluated for their antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown promising results, with certain derivatives displaying significant inhibition zones in disc diffusion assays .

    The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

    • P-glycoprotein Modulation : The compound may enhance the sensitivity of cancer cells to chemotherapeutic agents by inhibiting P-gp, a major efflux transporter involved in drug resistance. This interaction is crucial for improving drug efficacy in resistant cancer types .
    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are vital for DNA replication and cell division. This inhibition can lead to apoptosis in rapidly dividing cancer cells .

    Case Studies

    Several studies have explored the biological activity of related compounds:

    • Study on Drug Resistance : A study published in Nature highlighted how specific piperidine derivatives could reverse paclitaxel resistance in HEK293 cells. The research indicated that these compounds interact with P-gp at its drug-binding site, leading to increased intracellular drug concentrations .
    • Antimicrobial Testing : In a review focusing on antibacterial activities, various piperidine derivatives were tested against E. coli and S. aureus. The results showed that certain modifications to the piperidine structure significantly enhanced antibacterial potency, suggesting that similar alterations could be beneficial for this compound .

    Data Table

    The following table summarizes key findings from studies involving related compounds:

    Compound NameBiological ActivityTargetReference
    Piperidine Derivative AAnticancer (P-gp inhibition)P-glycoprotein
    Piperidine Derivative BAntibacterialE. coli, S. aureus
    Piperidine Derivative CEnzyme inhibition (Topoisomerase II)Topoisomerase II

    Q & A

    Q. Table 1: Representative Reaction Conditions

    StepReagents/ConditionsYieldReference
    1Pd(OAc)₂, Cs₂CO₃, tert-butanol, 40–100°C59%
    2K₂CO₃, acetonitrile, 20°C72%

    Advanced: How can the stability of the tert-butoxycarbonyl (Boc) protecting group be evaluated under acidic or basic conditions during derivatization?

    Methodological Answer:
    The Boc group is acid-labile but stable under basic conditions. To assess stability:

    • Acidic Hydrolysis : Treat the compound with 1–4 M HCl in dioxane (20–50°C, 25 hours) and monitor deprotection via TLC or LC-MS .
    • Basic Conditions : Reflux with NaOH (1–2 M) in THF/water; if the Boc group remains intact (confirmed by <sup>1</sup>H NMR at δ 1.4 ppm for tert-butyl protons), proceed with functionalization .
    • Thermal Stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures (>160°C for Boc derivatives; notes mp 162–166°C for related compounds) .

    Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

    Methodological Answer:

    • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 364.4 for C18H25NO5).
    • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 3.8 ppm (methoxy), and δ 7.5–8.0 ppm (aromatic protons) .
    • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 63.1%, H: 7.2%, N: 3.8%) .

    Advanced: How can researchers address contradictions in reported synthetic yields for Boc-protected piperidine-benzoic acid hybrids?

    Methodological Answer:
    Discrepancies often arise from:

    • Reagent Purity : Use freshly distilled solvents (e.g., anhydrous THF) and high-purity Boc-piperidine precursors (>97%, per ) .
    • Reaction Monitoring : Employ in situ FTIR to track carbonyl (C=O) peak disappearance (Boc group at ~1680 cm⁻¹).
    • Byproduct Analysis : Identify side products (e.g., tert-butyl alcohol from Boc cleavage) via GC-MS .

    Q. Table 2: Troubleshooting Yield Variability

    IssueSolutionReference
    Low Coupling EfficiencyPre-activate carboxylic acid with EDCI/HOBt
    Boc DeprotectionOptimize HCl concentration (2–3 M in dioxane)

    Basic: What safety protocols are essential when handling this compound in laboratory settings?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation reported in ) .
    • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (no specific toxicity data but assume organic compound hazards) .
    • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

    Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

    Methodological Answer:

    • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for ester hydrolysis or amide bond formation.
    • Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon in Boc group) using Molinspiration or PyMOL .
    • MD Simulations : Assess solvation effects in polar solvents (e.g., DMF) to predict reaction kinetics .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.